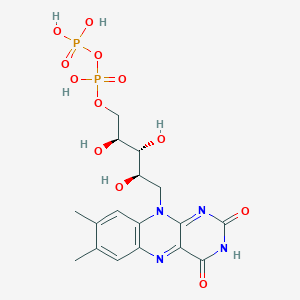

Riboflavin 5'-pyrophosphate

Description

Structure

3D Structure

Properties

CAS No. |

14985-41-2 |

|---|---|

Molecular Formula |

C17H22N4O12P2 |

Molecular Weight |

536.3 g/mol |

IUPAC Name |

[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-32-35(30,31)33-34(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,30,31)(H,20,25,26)(H2,27,28,29)/t11-,12+,14-/m1/s1 |

InChI Key |

DJICTQVUSNOZCH-MBNYWOFBSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O |

Other CAS No. |

14985-41-2 |

Synonyms |

riboflavin 5'-pyrophosphate |

Origin of Product |

United States |

Molecular and Structural Biology of Flavin Protein Interactions

Structural Basis of Flavin Mononucleotide Binding to Apoflavoproteins

The non-covalent, yet tight and specific, binding of Flavin Mononucleotide (FMN) to apoflavoproteins is a critical determinant of the function of many redox enzymes. nih.gov This association is governed by a combination of architectural features of the binding site and a network of specific molecular interactions.

Flavin Mononucleotide Binding Site Architectures

The binding sites for FMN within apoflavoproteins are essentially "pockets" that exhibit shapes and charge distributions complementary to the FMN molecule. arxiv.org These pockets are often formed by loops and residues from different parts of the protein that come together upon folding, creating a specific three-dimensional arrangement. arxiv.org For instance, the crystal structure of apoflavodoxin reveals that the FMN binding site is pre-organized, although the conformation of aromatic residues that sandwich the FMN molecule differs from the holo-form. nih.gov In the absence of FMN, these aromatic groups interact with each other, effectively closing the binding site. nih.gov This induced-fit model is also observed in other FMN-binding proteins, where loops around the binding site become more mobile in the FMN-free form and adopt a more rigid conformation upon cofactor binding. nih.gov The architecture of the binding site is not merely a passive scaffold but plays an active role in modulating the redox properties of the bound flavin.

Specific Interaction Motifs: Hydrogen Bonding and Hydrophobic Contacts

The stability of the FMN-apoprotein complex is achieved through a combination of hydrogen bonds and hydrophobic interactions. nih.gov The isoalloxazine ring of FMN is typically sandwiched between aromatic amino acid residues, which helps to retain the reduced form of the cofactor. nih.gov Hydrogen bonds are formed between the functional groups of the FMN molecule (the ribityl chain and the isoalloxazine ring) and the amino acid residues lining the binding pocket. researchgate.net For example, studies on bacterial chromate reductases have shown that FMN binding is driven by strong, conserved hydrogen bonding, electrostatic interactions, and hydrophobic contacts within a cervix-like structure formed at the catalytic domain. nih.gov Molecular dynamics simulations have revealed that while some hydrogen bonds may break due to slight movements of FMN, these are often compensated by the formation of new stabilizing interactions. nih.gov The phosphate (B84403) group of FMN is also a key anchoring point, with specific consensus sequences, such as GSXRXXS, identified for binding this moiety. researchgate.net

Riboflavin (B1680620) 5'-pyrophosphate as a Probe for Structure-Function Relationships

Riboflavin 5'-pyrophosphate (RPP) has proven to be a valuable tool for investigating the structure-function relationships within flavin-dependent enzymes. nih.gov As an analog of FAD, it can bind to the active sites of these enzymes, allowing for the characterization of their catalytic and binding properties. nih.gov

Elucidation of Enzyme Active Site Characteristics

By studying the interaction of RPP with apoflavoproteins, researchers can gain insights into the specific requirements of the enzyme's active site. RPP has been shown to act as a weak cofactor for some FAD-requiring enzymes, indicating that it can occupy the active site and participate, albeit less efficiently, in the catalytic cycle. nih.gov For example, with the apoprotein of porcine D-amino-acid oxidase, RPP exhibits a higher Michaelis constant (Km) and a lower maximum velocity (Vmax) compared to FAD. nih.gov This suggests that while the pyrophosphate linkage is sufficient for binding, the complete adenosine (B11128) monophosphate moiety of FAD is crucial for optimal catalytic efficiency. Furthermore, RPP can act as an inhibitor of FAD biosynthesis, as demonstrated by its inhibitory effect on bovine liver FAD synthetase, where it competes with FMN. nih.gov

Analog Studies in Flavin-Dependent Enzymes

The use of RPP in analog studies allows for a detailed comparison of the kinetic parameters with the natural cofactor, FAD. These studies help to delineate the contribution of different parts of the FAD molecule to binding and catalysis. For instance, in studies with fungal glucose apooxidase, the Km for RPP was significantly higher and the Vmax was lower than for FAD, highlighting the importance of the adenine (B156593) portion of FAD for tight binding and efficient catalysis in this particular enzyme. nih.gov

| Enzyme | Ligand | Km (μM) | Vmax (relative) |

| Porcine D-amino-acid oxidase | FAD | 0.47 | 0.28 (36 U/mg) |

| Porcine D-amino-acid oxidase | RPP | 8.4 | 0.10 |

| Fungal glucose apooxidase | FAD | 0.045 | 0.09 (105 U/mg) |

| Fungal glucose apooxidase | RPP | 0.474 | 0.02 |

This table presents a comparison of the kinetic parameters (Michaelis constant Km and maximum velocity Vmax) for the natural cofactor FAD and its analog this compound (RPP) with two different flavin-dependent enzymes. The data is derived from studies on porcine D-amino-acid oxidase and fungal glucose apooxidase. nih.gov

Mechanisms of Flavinylation: Covalent and Non-Covalent Binding

Flavoproteins utilize either non-covalent or covalent mechanisms to bind their flavin cofactors. While the majority of flavoproteins bind their cofactors non-covalently, a significant number form a covalent linkage. nih.gov

Non-covalent binding relies on the cumulative effect of numerous weak interactions, including hydrogen bonds and hydrophobic contacts, as detailed in section 2.1.2. This type of binding is reversible, and the flavin cofactor can, under certain conditions, dissociate from the apoprotein. researchgate.net

Covalent flavinylation , on the other hand, involves the formation of a stable chemical bond between the flavin cofactor (FMN or FAD) and an amino acid residue of the protein. nih.gov This process is typically post-translational and can be self-catalytic. nih.gov The most common linkages involve the 8α-methyl group of the flavin and the side chains of histidine, tyrosine, or cysteine residues. nih.gov The formation of a covalent bond can significantly impact the properties of the flavoenzyme by:

Increasing the redox potential: Covalent attachment can make the flavin a stronger oxidizing agent, enabling the catalysis of more challenging reactions. researchgate.net

Enhancing stability: The covalent linkage increases the stability of the holoenzyme. researchgate.net

Preventing cofactor dissociation: This ensures that the cofactor remains associated with the enzyme, which can be particularly important for enzymes that function in dilute environments. researchgate.net

Recent research has also identified the role of ancillary proteins, or assembly factors, in promoting covalent flavinylation in some cases, suggesting that the process is not always entirely autocatalytic. researchgate.net

Protein-Protein Interactions in Flavin Cofactor Delivery

The delivery of flavin cofactors, such as flavin mononucleotide (FMN), to their target apo-enzymes is a critical process for ensuring the proper function of a wide range of flavoproteins. nih.govnih.govfrontiersin.org This process is not merely a passive diffusion of the cofactor but often involves specific and transient interactions between the cofactor-synthesizing enzyme and the recipient apo-protein. nih.govfrontiersin.orgunizar.es Such protein-protein interactions are thought to facilitate efficient cofactor channeling, preventing the release of the cofactor into the cellular milieu and ensuring its direct delivery to the intended target. nih.govfrontiersin.orgunizar.es This section explores the molecular intricacies of these interactions, focusing on the complex formation between riboflavin kinase (RFK), the enzyme responsible for FMN synthesis, and a key FMN-dependent enzyme, pyridoxine 5'-phosphate oxidase (PNPOx).

Riboflavin Kinase and Pyridoxine 5'-phosphate Oxidase Complex Formation

Recent research has provided direct evidence for the formation of a transient complex between human riboflavin kinase (RFK) and pyridoxine 5'-phosphate oxidase (PNPOx). nih.govnih.govunizar.es PNPOx is a homodimeric, FMN-dependent enzyme that plays a crucial role in the vitamin B6 salvage pathway by catalyzing the oxidation of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. nih.govresearchgate.netmdpi.com

The interaction between RFK and the apo-form of PNPOx (aPNPOx) has been characterized using biophysical techniques such as isothermal titration calorimetry (ITC). nih.govnih.govunizar.es These studies have demonstrated a direct, albeit transient, interaction between the two proteins, with dissociation constants in the micromolar range, which is consistent with the expected transient nature of such a cofactor delivery system. nih.govnih.govunizar.es

Key findings from these studies indicate that the formation of the RFK-aPNPOx complex leads to the mutual thermal stabilization of both proteins. nih.govnih.gov Furthermore, the presence of aPNPOx has been shown to slightly enhance the catalytic efficiency of RFK. nih.govnih.gov Computational modeling has been employed to predict the likely binding modes between RFK and PNPOx, suggesting a structural arrangement that facilitates the coupling of the FMN-binding cavities of both proteins, thereby creating a potential channel for FMN transfer. nih.govnih.gov

| Interacting Proteins | Interaction Evidence | Key Findings |

|---|---|---|

| Riboflavin Kinase (RFK) and Apo-Pyridoxine 5'-phosphate Oxidase (aPNPOx) | Isothermal Titration Calorimetry (ITC), Computational Modeling |

|

Cofactor Transfer Mechanisms

Experimental evidence supports the direct transfer of FMN from RFK to aPNPOx, resulting in the reconstitution of the active PNPOx holoenzyme. nih.govnih.gov This direct transfer mechanism offers several physiological advantages:

Efficiency: It ensures that the locally concentrated, newly synthesized FMN is efficiently delivered to its target, bypassing the need for diffusion through the cytoplasm.

Specificity: It can prevent the non-specific binding of FMN to other proteins.

Regulation: The interaction between the synthesizing and client proteins can provide a level of regulation for both of their activities.

Computational studies have provided insights into the potential structural rearrangements that may occur upon complex formation to facilitate FMN transfer. nih.gov These models suggest that the interaction between RFK and aPNPOx creates a continuous internal cavity connecting the FMN donor site in RFK with the FMN client site in aPNPOx, thereby creating a direct path for the cofactor to travel between the two proteins. csic.es

| Mechanism | Description | Supporting Evidence |

|---|---|---|

| Substrate Channeling | Direct transfer of FMN from the active site of RFK to the active site of aPNPOx without release into the bulk solvent. |

|

| Chaperone-like Function | RFK may guide and protect the FMN cofactor during its transfer to the recipient apo-protein. |

|

Biosynthesis and Metabolic Interconversion of Flavin Nucleotides

Riboflavin (B1680620) Biosynthesis Pathway: Enzymatic Cascade from Precursors

The synthesis of one molecule of riboflavin is a convergent pathway that utilizes one molecule of guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose 5-phosphate as the primary substrates. nih.govresearchgate.netasm.orgebi.ac.uk The pathway involves a cascade of six enzymatic activities that construct the pyrimidine (B1678525) and xylene rings, which ultimately fuse to form the characteristic tricyclic isoalloxazine ring of riboflavin. asm.orgresearchgate.net

The riboflavin biosynthesis pathway begins with two key precursors derived from central metabolic routes: Guanosine triphosphate (GTP) and Ribulose 5-phosphate. researchgate.net GTP is a purine (B94841) nucleotide, while Ribulose 5-phosphate is an intermediate of the pentose (B10789219) phosphate (B84403) pathway. researchgate.netnih.gov The imidazole (B134444) ring of the GTP molecule is hydrolytically opened and its atoms are incorporated to form the pyrimidine ring of the final riboflavin structure. researchgate.net Ribulose 5-phosphate serves a dual role; one molecule is converted to 3,4-dihydroxy-2-butanone 4-phosphate, which provides the four-carbon unit necessary to form the xylene ring of riboflavin. nih.govresearchgate.net

The conversion of GTP and ribulose 5-phosphate into riboflavin is accomplished through a series of well-defined enzymatic steps. The pathway involves the initial modification of GTP, followed by deamination, reduction, and dephosphorylation to form a key pyrimidine intermediate. This intermediate then condenses with a four-carbon unit derived from ribulose 5-phosphate to form a lumazine (B192210) derivative, which is finally converted to riboflavin.

The first committed step in the riboflavin biosynthesis pathway is catalyzed by the enzyme GTP cyclohydrolase II. asm.orgnih.gov This enzyme initiates the conversion of GTP into 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate. nih.gov The reaction involves the hydrolytic opening of the imidazole ring of the guanine (B1146940) base and the release of formate (B1220265) and pyrophosphate. researchgate.netnih.gov GTP cyclohydrolase II requires the presence of magnesium ions for its catalytic activity. asm.org In many organisms, including Bacillus subtilis, this enzyme is the N-terminal domain of a bifunctional protein known as RibA, which also contains 3,4-dihydroxy-2-butanone 4-phosphate synthase activity in its C-terminal domain. oup.comoup.com

Following the initial conversion of GTP, the resulting pyrimidine intermediate, 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate, undergoes a sequence of modifications. In eubacteria such as Escherichia coli, these steps are catalyzed by a single bifunctional protein, RibD. asm.orgresearchgate.net This enzyme possesses two distinct domains:

Pyrimidine Deaminase: The N-terminal domain catalyzes the deamination of the pyrimidine ring.

Pyrimidine Reductase: The C-terminal domain subsequently reduces the ribosyl side chain to a ribityl group, using NADPH as a cofactor. asm.org

This sequence of reactions yields 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate. asm.org In contrast, plants utilize two separate, monofunctional enzymes for these steps: PyrD for deamination and PyrR for reduction. nih.govnih.gov In fungi, the order of reactions is reversed, with the reduction occurring before the deamination, catalyzed by distinct enzymes. researchgate.net The resulting phosphorylated pyrimidine is then dephosphorylated by a yet-to-be-identified phosphatase to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. asm.orgresearchgate.net

The penultimate step in riboflavin biosynthesis is catalyzed by lumazine synthase (also known as 6,7-dimethyl-8-ribityllumazine (B135004) synthase). wikipedia.org This enzyme facilitates the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate (which is synthesized from ribulose 5-phosphate by the enzyme DHBPS). ebi.ac.ukacs.org This reaction forms the pteridine (B1203161) ring system of the product, 6,7-dimethyl-8-ribityllumazine. nih.govbohrium.com Lumazine synthase exhibits remarkable structural diversity across different species, assembling into various multimeric forms, including pentamers, decamers, and 60-subunit icosahedral capsids. asm.orgwikipedia.org In some bacteria, such as Bacillus subtilis, the icosahedral capsid of lumazine synthase encapsulates a trimer of the subsequent enzyme in the pathway, riboflavin synthase. nih.gov

The final step in the pathway is the formation of riboflavin, a mechanistically unusual reaction catalyzed by riboflavin synthase. wikipedia.org This enzyme catalyzes a dismutation of two molecules of its substrate, 6,7-dimethyl-8-ribityllumazine. nih.gov During the reaction, a four-carbon fragment is transferred from one substrate molecule to the other. wikipedia.orgnih.gov This process results in the formation of one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govnih.gov The latter product is not wasted; it is recycled back into the pathway as a substrate for lumazine synthase. nih.gov The reaction is believed to proceed through a pentacyclic intermediate formed from the two substrate molecules. wikipedia.orgnih.gov While the enzyme greatly accelerates this transformation, the reaction can also occur non-enzymatically under conditions such as boiling in an aqueous solution. wikipedia.orgnih.gov

Data Tables

Table 1: Key Enzymes in the Riboflavin Biosynthesis Pathway

| Enzyme | Gene (E. coli) | Function |

|---|---|---|

| GTP Cyclohydrolase II | ribA | Catalyzes the first committed step, converting GTP to a pyrimidine intermediate. asm.org |

| Pyrimidine Deaminase | ribD | Deaminates the pyrimidine ring. asm.org |

| Pyrimidine Reductase | ribD | Reduces the ribosyl side chain to a ribityl group. asm.org |

| 3,4-dihydroxy-2-butanone 4-phosphate synthase | ribB | Synthesizes the 4-carbon substrate for lumazine synthase from ribulose 5-phosphate. asm.orgacs.org |

| Lumazine Synthase | ribE | Condenses the pyrimidine intermediate with the 4-carbon unit to form 6,7-dimethyl-8-ribityllumazine. asm.orgwikipedia.org |

Table 2: Key Intermediates in the Riboflavin Biosynthesis Pathway

| Compound Name | Role in Pathway |

|---|---|

| Guanosine triphosphate (GTP) | Initial precursor, provides the pyrimidine ring structure. researchgate.net |

| Ribulose 5-phosphate | Initial precursor, provides the carbon atoms for the xylene ring. researchgate.net |

| 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate | Product of GTP cyclohydrolase II. nih.gov |

| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate | Product of the deaminase and reductase reactions. asm.org |

| 3,4-dihydroxy-2-butanone 4-phosphate | Substrate for lumazine synthase, derived from ribulose 5-phosphate. nih.gov |

| 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | Substrate for lumazine synthase and a product of riboflavin synthase (recycled). nih.gov |

| 6,7-dimethyl-8-ribityllumazine | Substrate for riboflavin synthase. wikipedia.org |

Precursor Supply Pathways

The synthesis of the riboflavin molecule itself is a convergent pathway that utilizes precursors from two major metabolic routes: the pentose phosphate pathway and the purine de novo synthesis pathway. researchgate.net This convergence underscores the deep integration of vitamin biosynthesis with fundamental cellular metabolism. The assembly of the characteristic isoalloxazine ring of riboflavin is dependent on the timely and sufficient provision of specific molecular building blocks from these pathways.

The pentose phosphate pathway (PPP) is a critical source of precursors for riboflavin biosynthesis, specifically providing a four-carbon unit. nih.gov The key intermediate supplied by the PPP is ribulose 5-phosphate. researchgate.netsemanticscholar.orgasm.org This five-carbon sugar phosphate is a central product of the oxidative phase of the PPP. frontiersin.orgnih.gov Through a series of enzymatic reactions, ribulose 5-phosphate is converted into 3,4-dihydroxy-2-butanone 4-phosphate, which serves as one of the two primary precursors for the formation of 6,7-dimethyl-8-ribityllumazine, the immediate precursor to riboflavin. researchgate.netasm.org Metabolic engineering studies have demonstrated that enhancing the flux through the pentose phosphate pathway can lead to increased riboflavin production, highlighting its crucial role in supplying this essential building block. bohrium.comnih.gov The direct utilization of intermediates from the PPP for riboflavin synthesis illustrates a fundamental link between carbohydrate metabolism and vitamin biosynthesis. researchgate.net

The second major precursor for riboflavin biosynthesis is derived from the purine de novo synthesis pathway. researchgate.net This pathway, which is responsible for the synthesis of purine nucleotides like adenosine (B11128) triphosphate (ATP) and guanosine triphosphate (GTP), provides the entirety of the pyrimidine ring structure within the isoalloxazine ring of riboflavin. nih.gov Specifically, GTP serves as the direct precursor. researchgate.netnih.govnih.gov The biosynthesis of riboflavin commences with the enzymatic conversion of GTP. asm.org The imidazole ring of GTP is hydrolytically opened, and through a sequence of deamination, side chain reduction, and dephosphorylation, it is converted into 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. semanticscholar.orgasm.org This pyrimidine derivative then condenses with the 3,4-dihydroxy-2-butanone 4-phosphate derived from the pentose phosphate pathway. asm.org The regulation of the purine pathway, including feedback inhibition by its end products, can therefore directly impact the availability of precursors for riboflavin synthesis. nih.govnih.gov Genetic manipulation of the purine metabolic network has been shown to affect riboflavin production, further cementing the integral connection between these two pathways. acs.orgnih.govcncb.ac.cn

Flavin Mononucleotide and Flavin Adenine (B156593) Dinucleotide Biosynthesis

Once riboflavin is synthesized or obtained from dietary sources, it undergoes a two-step enzymatic conversion to its active coenzyme forms, FMN and FAD. wikipedia.orgwikipedia.orgasm.org These reactions are catalyzed by two distinct enzymes in eukaryotes, while in most prokaryotes, a single bifunctional enzyme carries out both steps. wikipedia.orgwikipedia.org This sequential process ensures the controlled production of these vital cofactors.

The initial and rate-limiting step in the conversion of riboflavin to its active forms is the phosphorylation of riboflavin to yield flavin mononucleotide (FMN). reactome.orgfrontiersin.orgcreative-proteomics.com This reaction is catalyzed by the enzyme riboflavin kinase (RFK), also known as flavokinase. wikipedia.orgnih.govnih.govacs.org The reaction involves the transfer of a phosphate group from ATP to the ribityl side chain of riboflavin, producing FMN and adenosine diphosphate (B83284) (ADP). wikipedia.orgreactome.orgnih.gov This process requires the presence of a divalent metal ion, typically magnesium (Mg²⁺) or zinc (Zn²⁺), as a cofactor. reactome.orgnih.gov The kinetic mechanism of riboflavin kinase has been described as an ordered Bi Bi mechanism, where riboflavin binds to the enzyme first, followed by ATP. nih.gov After the phosphoryl transfer, ADP is released first, followed by FMN. nih.gov The activity of riboflavin kinase is subject to regulation by its products, with both FMN and ADP acting as competitive inhibitors. nih.govscbt.com

Following its synthesis, FMN can be further converted to flavin adenine dinucleotide (FAD) in a reaction catalyzed by FAD synthetase, also known as FMN adenylyltransferase (FMNAT). wikipedia.orgresearchgate.netmdpi.com This enzyme facilitates the transfer of an adenylyl group from a second molecule of ATP to FMN, resulting in the formation of FAD and pyrophosphate (PPi). creative-proteomics.commdpi.com Similar to riboflavin kinase, FAD synthetase also exhibits an ordered Bi Bi kinetic mechanism, but in this case, ATP binds to the enzyme before FMN. nih.govnih.gov The subsequent release of products sees pyrophosphate departing before FAD. nih.gov The reaction is driven forward by the hydrolysis of pyrophosphate, making it thermodynamically favorable. creative-proteomics.com FAD synthetase activity is also regulated by its product, FAD, which acts as a potent inhibitor, suggesting a feedback mechanism to control FAD homeostasis. nih.govresearchgate.net In humans, different isoforms of FAD synthetase exist and are localized to different cellular compartments, such as the cytosol and mitochondria, indicating compartmentalized synthesis of this crucial cofactor. wikipedia.orgresearchgate.net

Interrelationships with Cellular Metabolism

The biosynthesis and interconversion of flavin nucleotides are deeply interwoven with the broader landscape of cellular metabolism. As essential cofactors for a vast number of enzymes, FMN and FAD play a pivotal role in numerous metabolic pathways, including energy metabolism, redox homeostasis, and the metabolism of carbohydrates, lipids, and amino acids. scbt.comresearchgate.netwsu.edu Consequently, the regulation of flavin nucleotide levels is critical for maintaining cellular homeostasis. scbt.com

The supply of precursors from the pentose phosphate pathway and the purine de novo synthesis pathway directly links flavin biosynthesis to central carbon and nucleotide metabolism. researchgate.netfrontiersin.org The energy status of the cell, reflected in the availability of ATP, directly influences the activities of both riboflavin kinase and FAD synthetase, as ATP is a substrate for both enzymes. nih.gov A deficiency in riboflavin can lead to decreased levels of FMN and FAD, which in turn impairs the function of numerous flavoproteins. This can disrupt critical metabolic processes such as the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and the electron transport chain, leading to compromised energy production. nih.gov

Interactive Data Tables

Table 1: Enzymes in Flavin Nucleotide Biosynthesis

| Enzyme | EC Number | Reaction Catalyzed | Substrates | Products | Cellular Location (Eukaryotes) |

| Riboflavin Kinase (RFK) | 2.7.1.26 | Phosphorylation | Riboflavin, ATP | FMN, ADP | Cytosol |

| FAD Synthetase (FMNAT) | 2.7.7.2 | Adenylylation | FMN, ATP | FAD, Pyrophosphate | Cytosol, Mitochondria |

Table 2: Kinetic Parameters of Flavin Biosynthesis Enzymes (from Rat Liver)

| Enzyme | Substrate | Km (µM) | Product | Ki (µM) |

| Riboflavin Kinase | Riboflavin | ~11 | FMN | 6 |

| ATP | ~3.7 | ZnADP | 23 | |

| FAD Synthetase | FMN | 9.1 | FAD | 0.75 |

| MgATP | 71 | Pyrophosphate | 66 |

Connection to Carbon and Energy Metabolism

The biosynthesis of riboflavin, and by extension its pyrophosphate derivative, is fundamentally tied to central carbon and energy metabolism through its precursors: ribulose-5-phosphate (Ru5P) and guanosine triphosphate (GTP). nih.gov Ru5P is a key intermediate in the pentose phosphate pathway (PPP), a major route of carbohydrate metabolism that runs parallel to glycolysis. The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide synthesis.

The flavin coenzymes, FMN and FAD, which are the biologically active forms of riboflavin, are indispensable for cellular energy production. researchgate.net They function as essential cofactors for a wide array of flavoproteins that participate in critical metabolic pathways. oaepublish.com

Key Roles in Energy Metabolism:

Electron Transport Chain: FMN is a key component of Complex I (NADH dehydrogenase), and FAD is an integral part of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. These complexes are central to oxidative phosphorylation, the primary process that generates ATP in aerobic organisms. oaepublish.comyoutube.com

Citric Acid Cycle: FAD is the cofactor for succinate (B1194679) dehydrogenase, an enzyme that catalyzes the oxidation of succinate to fumarate (B1241708) in the citric acid cycle. wikipedia.org

Fatty Acid Oxidation: FAD is required for acyl-CoA dehydrogenases, the first step in the beta-oxidation of fatty acids, a major pathway for energy production from lipids. oaepublish.comwikipedia.org

The synthesis of these vital cofactors is therefore directly linked to the metabolic state of the cell, connecting carbohydrate metabolism with the energy-generating pathways that are fundamental to life.

Purine Metabolic Network Manipulation in Flavin Production

The production of riboflavin is critically dependent on the availability of its two main precursors: ribulose-5-phosphate and guanosine triphosphate (GTP). nih.gov GTP is a purine nucleotide, and its synthesis is a key branch point in the purine metabolic network. nih.gov Consequently, manipulating the purine pathway has become a primary strategy for increasing riboflavin yields in industrial fermentation processes using microorganisms like Bacillus subtilis and Ashbya gossypii. nih.govnih.gov

The de novo synthesis of purines leads to the formation of inosine (B1671953) monophosphate (IMP), which is a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). GMP is then phosphorylated to GDP and subsequently to GTP. nih.gov The supply of GTP is a crucial limiting factor for riboflavin biosynthesis. nih.govnih.gov

Research has shown that targeted genetic modifications in the purine metabolic network can significantly enhance riboflavin production. These manipulations aim to channel more metabolic flux towards GTP.

Strategies for Enhancing Riboflavin Production:

Deregulation of Purine Synthesis: Overexpressing genes in the purine operon can increase the carbon flow towards GTP. nih.gov

Blocking Competing Pathways: Knocking out genes in pathways that consume purine precursors or convert them to other molecules can increase the pool available for riboflavin synthesis. For instance, deleting genes involved in the purine salvage pathway or interconversion pathways has proven effective. nih.gov

Targeted Gene Deletions: Studies in B. subtilis have demonstrated that deleting specific genes can lead to a significant increase in riboflavin production.

| Gene Deleted | Enzyme Encoded | Pathway | Increase in Riboflavin Production (%) |

|---|---|---|---|

| adeC | Adenine deaminase | Interconversion | 41.50% |

| apt | Adenine phosphoribosyltransferase | Salvage | 14.02% |

| xpt | Xanthine phosphoribosyltransferase | Salvage | 6.78% |

These findings highlight that adenine metabolism, in particular, has a regulatory effect on riboflavin production, partly through the purine synthesis regulator PurR. nih.gov Furthermore, repressing ribonucleotide reductases, which convert ribonucleotides to deoxyribonucleotides for DNA synthesis, has also been shown to increase riboflavin production by making more precursors available. nih.govacs.org

Interplay with Iron Metabolism in Microorganisms

A significant interplay exists between flavin nucleotide metabolism and iron metabolism in many microorganisms. Iron is an essential micronutrient, but its bioavailability is often limited because it typically exists in the insoluble ferric (Fe³⁺) state in aerobic environments. nih.gov Bacteria have evolved various mechanisms to acquire iron, and flavins play a crucial role in this process. nih.govasm.org

The core of this interplay lies in the ability of flavins to facilitate the reduction of ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺). nih.govwalshmedicalmedia.com This reduction is a critical step for iron uptake by many bacteria.

Mechanisms of Flavin-Mediated Iron Acquisition:

Ferric Reductases: Many bacteria produce ferric reductases, enzymes that use reduced flavins (FMNH₂ or FADH₂) to reduce Fe³⁺. asm.org These enzymes can be located in the cell membrane or secreted extracellularly. asm.orgwalshmedicalmedia.com

Electron Shuttling: Secreted flavins can act as extracellular electron shuttles, accepting electrons from cell-surface reductases and transferring them to insoluble iron oxides, thereby solubilizing the iron for uptake. nih.gov

Cofactor for Iron Acquisition Enzymes: Flavins also serve as cofactors for enzymes directly involved in the utilization of iron from sources like heme or siderophores. nih.govresearchgate.net

There is a regulatory link between iron availability and riboflavin synthesis. In some pathogenic bacteria, such as Helicobacter pylori and Campylobacter jejuni, iron-limiting conditions lead to an increase in riboflavin production. nih.govasm.org This suggests that these organisms upregulate flavin synthesis to enhance their ability to acquire scarce iron. This connection underscores a sophisticated adaptive strategy where the metabolism of one essential nutrient (riboflavin) is modulated to overcome the scarcity of another (iron). nih.gov However, this interaction can also have detrimental effects, as the reaction of reduced flavins with oxygen and Fe³⁺ can produce hydrogen peroxide and Fe²⁺, which can lead to the formation of cytotoxic hydroxyl radicals via the Fenton reaction. walshmedicalmedia.comwalshmedicalmedia.com

Enzymatic Functions and Catalytic Mechanisms of Flavin Coenzymes

Flavin Mononucleotide as a Prosthetic Group in Oxidoreductases

Flavin Mononucleotide (FMN), or riboflavin-5′-phosphate, is a biomolecule derived from riboflavin (B1680620) (vitamin B2) that functions as a prosthetic group for a variety of oxidoreductase enzymes. wikipedia.org These enzymes, known as flavoenzymes, are integral to a wide range of biological redox reactions. springernature.com FMN's versatility stems from the chemical properties of its isoalloxazine ring system, which the associated enzyme can fine-tune for specific catalytic functions. springernature.comnih.gov

Redox Cycling and Electron Transfer Mechanisms

The catalytic activity of FMN in oxidoreductases is centered on its ability to undergo reversible redox transformations. The isoalloxazine ring of FMN can exist in three primary, biologically relevant oxidation states: the oxidized quinone (FMN), the one-electron reduced semiquinone radical (FMNH•), and the two-electron reduced hydroquinone (B1673460) (FMNH₂). wikipedia.orgnih.gov This capacity allows FMN to participate in both one- and two-electron transfer processes, making it a more versatile oxidizing agent than coenzymes like NAD, which are restricted to two-electron transfers. wikipedia.org

The general mechanism involves two half-reactions. In the reductive half-reaction, the enzyme-bound FMN accepts electrons from a substrate, becoming reduced to FMNH₂. nih.gov In the subsequent oxidative half-reaction, the reduced flavin transfers these electrons to an acceptor molecule, returning to its oxidized FMN state. nih.gov The ability to form a stable semiquinone intermediate is crucial for processes that require single-electron transfers, such as the transfer of electrons to iron-sulfur clusters or molecular oxygen. nih.gov

Roles in Specific Enzyme Classes (e.g., D-Amino-Acid Oxidase, Glucose Oxidase, NADH Dehydrogenase)

Flavin coenzymes are essential components of numerous enzyme classes. While enzymes such as D-Amino-Acid Oxidase and Glucose Oxidase are classic examples of flavoenzymes, they primarily utilize Flavin Adenine (B156593) Dinucleotide (FAD) as their prosthetic group. pnas.orgnih.govnih.gov However, NADH dehydrogenase serves as a prime example of an FMN-dependent oxidoreductase.

NADH Dehydrogenase (Complex I): This large, multi-subunit enzyme is the first protein complex in the mitochondrial electron transport chain. gsu.edugpnotebook.com FMN acts as the prosthetic group that directly accepts a pair of high-energy electrons from Nicotinamide adenine dinucleotide (NADH). gsu.edu In this reaction, FMN is reduced to FMNH₂, and NADH is oxidized to NAD+. gpnotebook.com The electrons are then transferred sequentially from FMNH₂ through a series of iron-sulfur clusters within the complex before ultimately being passed to coenzyme Q (ubiquinone). gsu.edu

Riboflavin 5'-pyrophosphate as a Modulator of Enzyme Activity

This compound (RPP) is a flavin analog that has been identified as a contaminant in some commercial preparations of FAD. nih.gov Studies have revealed that this compound is not inert but can modulate the activity of certain flavin-dependent enzymes. nih.gov

Weak Cofactor Activity with Flavin Adenine Dinucleotide-Dependent Enzymes

RPP has demonstrated the ability to function as a weak cofactor for enzymes that normally require FAD. nih.gov When tested with the apoprotein (the protein component without its cofactor) of FAD-dependent enzymes, RPP can bind to the active site and facilitate catalysis, albeit with significantly lower efficiency than FAD. nih.gov This has been observed with both porcine D-amino-acid oxidase and fungal glucose oxidase. nih.gov

With the apoprotein of D-amino-acid oxidase, RPP exhibited a Michaelis constant (Km) of 8.4 µM and a maximal velocity (Vmax) of 0.10 relative units. nih.gov In contrast, the native cofactor FAD showed a much higher affinity and catalytic rate, with a Km of 0.47 µM and a Vmax of 0.28. nih.gov Similarly, for fungal glucose apooxidase, RPP had a Km of 474 nM and a Vmax of 0.02, compared to FAD's Km of 45 nM and Vmax of 0.09. nih.gov These findings indicate that while RPP can substitute for FAD, its structural differences result in weaker binding and reduced catalytic turnover. nih.gov

| Enzyme | Cofactor | Km | Vmax (relative) |

|---|---|---|---|

| D-Amino-Acid Oxidase | FAD | 0.47 µM | 0.28 |

| RPP | 8.4 µM | 0.10 | |

| Glucose Oxidase | FAD | 45 nM | 0.09 |

| RPP | 474 nM | 0.02 |

Inhibition of Flavin Adenine Dinucleotide Synthetase

In addition to acting as a weak cofactor, this compound can interfere with the biosynthesis of FAD. nih.gov The enzyme FAD synthetase (FMN:ATP adenylyl transferase) catalyzes the final step in FAD synthesis, which is the adenylylation of FMN. nih.gov RPP has been shown to act as an inhibitor of this crucial enzyme. nih.gov

In studies using bovine liver FAD synthetase, RPP was found to inhibit the enzyme's activity with respect to its natural substrate, FMN. nih.gov The inhibition constant (Ki) for RPP was determined to be 9 µM. nih.gov This value is comparable to the enzyme's Michaelis constant (Km) for FMN, which was 5.5 µM, indicating that RPP is a moderately effective inhibitor of FAD synthesis. nih.gov This inhibitory action highlights RPP's potential to disrupt normal flavin metabolism.

| Parameter | Value |

|---|---|

| Km for FMN | 5.5 µM |

| Ki for RPP (against FMN) | 9 µM |

Genetic and Transcriptional Regulation of Flavin Metabolism

Riboswitch-Mediated Gene Expression Control

A primary mechanism for regulating riboflavin (B1680620) biosynthesis and transport in many bacteria is through the action of riboswitches. These are structured non-coding RNA elements, typically located in the 5'-untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), that can directly bind to specific small molecules or metabolites. nih.govnih.gov This binding event triggers a conformational change in the RNA structure, which in turn modulates the expression of the downstream genes. nih.gov

In the context of flavin metabolism, the key regulatory molecule is often FMN. FMN-binding riboswitches, also known as RFN elements, are highly conserved RNA structures found upstream of genes involved in riboflavin biosynthesis (rib operons) and transport. ribocentre.orgwikipedia.orgpnas.org These riboswitches act as direct sensors of the intracellular FMN concentration. ribocentre.orgwikipedia.org When FMN levels are sufficient, it binds to the aptamer domain of the riboswitch, a region of the RNA that forms a specific three-dimensional structure to accommodate the ligand. nih.govwikipedia.org This binding event stabilizes a particular secondary structure in the downstream "expression platform" of the riboswitch, leading to the repression of the associated genes. ribocentre.org Conversely, when FMN concentrations are low, the riboswitch remains unbound, adopting an alternative conformation that permits gene expression. wikipedia.org

In Bacillus subtilis, for instance, FMN riboswitches control the expression of the ribDEAHT operon, which encodes several enzymes for FMN biosynthesis, and the ypaA mRNA, which is involved in riboflavin transport. pnas.orgnih.gov The FMN riboswitch is a complex structure, and its interaction with FMN is highly specific. nih.gov The isoalloxazine ring of FMN is a key recognition element, and the phosphate (B84403) group of FMN also contributes to the binding affinity. nih.gov The affinity of the B. subtilis ribD FMN riboswitch for FMN is very high, with a dissociation constant (KD) reported to be around 5 nM. nih.gov

| Organism | Operon/Gene | Function | Regulatory Mechanism |

|---|---|---|---|

| Bacillus subtilis | ribDEAHT | Riboflavin Biosynthesis | Transcription Termination |

| Bacillus subtilis | ypaA (ribU) | Riboflavin Transport | Translation Initiation |

| Escherichia coli | ribB | Riboflavin Biosynthesis | Rho-dependent Transcription Termination |

| Fusobacterium nucleatum | impX | Riboflavin Transport | Transcription Termination |

FMN riboswitches employ two primary mechanisms to control gene expression: transcription termination and translational attenuation. ribocentre.orgpnas.org

Transcription Termination: This mechanism is prevalent in Gram-positive bacteria like Bacillus subtilis. pnas.org In the absence of FMN, the riboswitch folds into an antiterminator structure, which allows the RNA polymerase to transcribe the downstream coding sequences. pnas.orgresearchgate.net However, when FMN binds to the aptamer, it induces a conformational change that promotes the formation of a stable hairpin structure, known as an intrinsic terminator, in the expression platform. wikipedia.orgnih.gov This terminator structure, followed by a U-rich tract, signals the RNA polymerase to dissociate from the DNA template, prematurely halting transcription. pnas.orgnih.gov This is an efficient way to regulate large operons, as it prevents the synthesis of long, unnecessary mRNA molecules. pnas.org

Translational Attenuation: In this mechanism, the FMN-bound riboswitch controls the accessibility of the ribosome-binding site (RBS), also known as the Shine-Dalgarno sequence, on the mRNA. When FMN is scarce, the RBS is exposed, allowing ribosomes to initiate translation. Upon FMN binding, the riboswitch refolds, sequestering the RBS within a stable secondary structure. nih.gov This blockage prevents the ribosome from binding and initiating protein synthesis. The FMN riboswitch upstream of the ypaA gene in B. subtilis is an example of regulation via translational attenuation. pnas.orgnih.gov In some Gram-negative bacteria, FMN riboswitches can also regulate gene expression by controlling Rho-dependent transcription termination. pnas.org

Regulatory Networks in Microorganisms

While riboswitches provide a direct and localized form of regulation, the control of flavin metabolism is also integrated into broader cellular regulatory networks. These networks respond to various environmental and metabolic cues, ensuring that flavin synthesis is coordinated with other cellular processes.

Iron is an essential micronutrient for most organisms and plays a critical role in numerous redox reactions. There is a significant interplay between iron and flavin metabolism, as both are central to cellular redox processes. nih.govnih.gov In many bacteria, the availability of iron can influence the expression of genes involved in riboflavin biosynthesis and transport. nih.govfrontiersin.org This regulation is often mediated by iron-responsive transcriptional regulators.

Under iron-limiting conditions, some bacteria upregulate the production of flavins. frontiersin.org This response is thought to be a strategy to compensate for the reduced availability of iron-containing redox cofactors. Flavins can participate in iron acquisition by mediating the reduction of ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺). nih.govwalshmedicalmedia.com Furthermore, some iron-sulfur cluster-containing enzymes can be functionally replaced by flavoenzymes under iron-deficient conditions, a phenomenon known as the "iron-sparing response". frontiersin.orgfrontiersin.org For example, ferredoxin, an iron-sulfur protein, can be replaced by flavodoxin, a flavoprotein, in some metabolic pathways. frontiersin.org The regulatory mechanisms linking iron availability to flavin synthesis are complex and can vary between different bacterial species. In Shigella flexneri, for instance, iron and riboflavin have been shown to reciprocally affect the transcriptomic responses induced by each other, suggesting a coordinated regulation of genes involved in redox metabolism. nih.gov

Analog-Induced Regulatory Perturbations

The high specificity of riboswitch-ligand interactions makes them potential targets for antimicrobial compounds. Analogs of the natural ligand can bind to the riboswitch and disrupt its normal regulatory function, leading to detrimental effects on the cell.

A well-studied example is the natural riboflavin analog, roseoflavin (B1679541). tandfonline.comnih.gov Roseoflavin is produced by the bacterium Streptomyces davawensis and exhibits antibiotic activity against other bacteria, such as Bacillus subtilis and Listeria monocytogenes. tandfonline.comnih.govoup.com Roseoflavin is taken up by susceptible cells and is enzymatically converted to roseoflavin mononucleotide (RoFMN) and roseoflavin adenine (B156593) dinucleotide (RoFAD). oup.com RoFMN can bind to the FMN riboswitch, mimicking the effect of FMN and causing the premature termination of transcription or the inhibition of translation of the rib operon genes. nih.govnih.govtandfonline.com This leads to a shutdown of riboflavin biosynthesis and transport, ultimately starving the cell of essential flavin cofactors and inhibiting growth. nih.gov

The ability of roseoflavin to target FMN riboswitches has been confirmed by studies showing that mutations in the FMN riboswitch aptamer can confer resistance to this antibiotic. tandfonline.comnih.govnih.gov These mutations often disrupt the binding of RoFMN (and in some cases, FMN itself), leading to the derepression of the rib operon even in the presence of the analog. tandfonline.comnih.gov The study of such analog-induced regulatory perturbations not only provides insights into the mechanism of riboswitch function but also highlights their potential as targets for the development of novel antimicrobial agents. nih.govbohrium.com

| Condition | Riboswitch State | Gene Expression | Phenotypic Outcome |

|---|---|---|---|

| Low FMN, No Roseoflavin | Unbound (ON) | Active | Riboflavin synthesis/transport |

| High FMN | FMN-bound (OFF) | Repressed | Feedback inhibition |

| Presence of Roseoflavin | RoFMN-bound (OFF) | Repressed | Inhibition of growth (antibiotic effect) |

| Roseoflavin + Riboswitch Mutation | Binding disrupted (ON) | Active (derepressed) | Resistance to roseoflavin |

Roseoflavin Interactions with Flavin Mononucleotide Riboswitches

Roseoflavin, a natural antibiotic analog of riboflavin, exerts its antimicrobial effects in various bacteria by targeting and modulating Flavin Mononucleotide (FMN) riboswitches. nih.govnih.gov These cis-regulatory RNA elements are typically located in the 5'-untranslated regions of messenger RNAs (mRNAs) that encode for proteins involved in the biosynthesis and transport of riboflavin. nih.govribocentre.org By binding to the aptamer domain of the FMN riboswitch, roseoflavin can mimic the natural ligand, FMN, and induce a conformational change in the RNA structure. This change leads to the premature termination of transcription or the inhibition of translation initiation, thereby downregulating the expression of essential genes for flavin metabolism. nih.govnih.gov

The interaction between roseoflavin and FMN riboswitches has been a subject of detailed research, revealing insights into the mechanism of action of this antibiotic and the function of riboswitches. Studies in Bacillus subtilis have shown that roseoflavin can directly bind to the aptamer of the FMN riboswitch, leading to the repression of a downstream reporter gene. nih.gov The phosphorylated form of roseoflavin, roseoflavin mononucleotide (RoFMN), is considered the primary effector molecule that interacts with the riboswitch. nih.gov

The affinity of the FMN riboswitch for roseoflavin is a critical factor in its efficacy. In vitro studies with the B. subtilis ribD FMN riboswitch have determined the apparent dissociation constant (K_D) for roseoflavin to be approximately 100 nM. This indicates a high-affinity interaction, although it is lower than the affinity for the natural ligand FMN (K_D ~5 nM). Notably, the riboswitch binds roseoflavin more tightly than it does riboflavin (K_D ~3 µM). nih.gov

| Ligand | Organism | FMN Riboswitch | Apparent Dissociation Constant (K_D) |

|---|---|---|---|

| FMN | Bacillus subtilis | ribD | ~5 nM |

| Roseoflavin | Bacillus subtilis | ribD | ~100 nM |

| Riboflavin | Bacillus subtilis | ribD | ~3 µM |

The regulatory effect of roseoflavin and other flavins on FMN riboswitch activity varies between different bacterial species. In vitro transcription/translation assays have demonstrated these differences. For instance, the B. subtilis ribG FMN riboswitch shows a significant reduction in reporter gene activity in the presence of both FMN and RoFMN. The Streptomyces coelicolor ribB FMN riboswitch is negatively affected by a range of flavins, including FMN, RoFMN, riboflavin, and roseoflavin. In contrast, the Streptomyces davawensis ribB FMN riboswitch, the organism that produces roseoflavin, displays a unique characteristic of being largely unaffected by RoFMN, a mechanism that contributes to its resistance to the antibiotic it synthesizes. nih.gov

| Organism | FMN Riboswitch | Ligand | Effect on Reporter Gene Activity |

|---|---|---|---|

| Bacillus subtilis | ribG | FMN | Reduced |

| Bacillus subtilis | ribG | RoFMN | Reduced |

| Streptomyces coelicolor | ribB | FMN | Reduced |

| Streptomyces coelicolor | ribB | RoFMN | Reduced |

| Streptomyces coelicolor | ribB | Roseoflavin | Reduced |

| Streptomyces davawensis | ribB | FMN | Reduced |

| Streptomyces davawensis | ribB | RoFMN | Largely Unaffected |

The antimicrobial action of roseoflavin targeting the FMN riboswitch is further supported by the characterization of roseoflavin-resistant bacterial mutants. nih.gov In many cases, resistance arises from specific point mutations within the aptamer region of the FMN riboswitch. nih.gov These mutations can disrupt the binding of roseoflavin and FMN, leading to a derepression of the downstream genes. For example, in Listeria monocytogenes, base-substitution mutations in the FMN riboswitch allow the bacteria to grow in the presence of roseoflavin, demonstrating that the riboswitch is a direct target of the antibiotic. nih.gov

Structural studies of the Fusobacterium nucleatum FMN riboswitch in complex with roseoflavin have provided a molecular understanding of their interaction. rcsb.org These studies reveal that the binding pocket of the riboswitch can adapt to accommodate roseoflavin. While the interactions with the isoalloxazine ring of roseoflavin are similar to those with FMN, the ribityl side chain is bound differently. nih.gov This structural plasticity of the binding pocket allows for the recognition of the analog, leading to the subsequent regulatory response.

Comparative Biochemistry and Evolutionary Aspects of Flavin Pathways

Species-Specific Variations in Riboflavin (B1680620) Biosynthesis Pathways

While the fundamental process of converting guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate (Ru5P) into riboflavin is conserved, there are notable differences in the biosynthetic pathways among prokaryotes, plants, and fungi. nih.govengineering.org.cn

The biosynthesis of riboflavin is remarkably similar between prokaryotes and plants. nih.gov In contrast, fungi employ a slightly different enzymatic route. nih.govnih.gov The divergence occurs in the steps following the formation of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphate (DARPP) from GTP. engineering.org.cn

In fungi, the ribosyl side chain of DARPP undergoes reduction first, followed by deamination to produce 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate (ArPP). engineering.org.cn In bacteria and plants, this sequence is reversed. Another key distinction lies in the genetic organization and enzyme structure. For instance, in Bacillus subtilis, the product of the ribAB gene is a bifunctional enzyme possessing both GTP cyclohydrolase II and 3,4-dihydroxy-2-butanone-4-phosphate (DHBP) synthase activities. nih.gov

| Feature | Prokaryotes/Plants | Fungi |

|---|---|---|

| Post-DARPP Modification Order | Deamination followed by reduction | Reduction followed by deamination engineering.org.cn |

| Key Enzymes/Genes | Often organized in a rib operon; B. subtilis has a bifunctional RibAB enzyme. nih.govengineering.org.cn | Genes are typically not organized in an operon; enzymes are monofunctional. nih.gov |

| Example Organisms | Bacillus subtilis, Escherichia coli | Ashbya gossypii, Candida famata engineering.org.cn |

Evolutionary Divergence of Flavin-Binding Proteins and Transporters

The proteins that interact with flavins have co-evolved with these cofactors, leading to a wide array of binding domains and transport mechanisms tailored to specific cellular needs. The evolution of these proteins is often constrained by the necessity of functionally binding the cofactor. nih.govnih.gov

Flavin transporters exhibit diverse strategies for substrate recognition and translocation. The alternating access mechanism, where the transporter exposes its binding site to either side of the membrane, is a common theme. nih.govelifesciences.orgelifesciences.org However, the specifics of binding vary.

For example, secondary transporters like the Bile Acid Sodium Symporter (BASS) family utilize an "elevator mechanism," where substrate binding is coupled to sodium ion binding and induces conformational changes that move the substrate across the membrane. elifesciences.orgbiorxiv.orgnih.gov The specificity of these transporters is not solely determined by the primary binding site but also by interactions with gating domains that control access to it. nih.gov This suggests that the evolution of new transporter specificities can arise from modifications to these gating domains, allowing for the transport of newly evolved metabolites. elifesciences.org

Molecular Evolution of Flavin-Dependent Enzymes

Flavin-dependent enzymes are a vast and ancient class of proteins involved in a plethora of redox reactions. nih.gov Their evolutionary history is marked by the recruitment of different protein domains and the emergence of complex catalytic mechanisms. nih.govresearchgate.net

The diversity of flavin-dependent enzymes is evident in families like the flavin-dependent monooxygenases (FMOs), which are classified into eight distinct classes (A-H) based on sequence and biochemical features. nih.govresearchgate.net Phylogenetic analyses show that these classes represent independent evolutionary lineages that likely arose from the recruitment of different domains to an ancestral FAD-binding domain. nih.govresearchgate.net For instance, the divergence of FMOs 1-5 in vertebrates predates the split between amphibians and mammals. wikipedia.org

Another example of independent evolution is the emergence of flavin-based electron-bifurcating (Bf) enzymes. frontiersin.orgnih.gov These complex oxidoreductases couple exergonic and endergonic redox reactions. frontiersin.orgfrontiersin.orgnih.govresearchgate.net Phylogenetic data suggest that non-bifurcating homologs predate the bifurcating versions and that Bf enzymes evolved through multiple, independent recruitments of flavoproteins into existing oxidoreductase complexes. frontiersin.orgnih.gov This evolutionary innovation enhanced metabolic efficiency, particularly in anaerobic environments. frontiersin.orgnih.gov

Despite their divergent evolutionary paths, many flavin-dependent enzymes share common mechanistic features. A key intermediate in flavin-dependent monooxygenases, for example, is the C4a-(hydro)peroxyflavin, which is crucial for oxygenating substrates. nih.govnih.govresearchgate.net The catalytic cycle often involves the reduction of the flavin cofactor by NADPH, reaction with molecular oxygen to form the peroxyflavin intermediate, and subsequent substrate oxidation. researchgate.netnih.gov

The evolutionary history of flavin cofactors is thought to be deeply rooted in the origins of life. The "RNA world" hypothesis posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. wikipedia.orgquora.com Many essential coenzymes, including Flavin Adenine (B156593) Dinucleotide (FAD) and Flavin Mononucleotide (FMN), are nucleotides or contain nucleotide components. quora.comnih.gov

This has led to the theory that these cofactors are molecular fossils from the RNA world. nih.govgatech.edu According to this model, these molecules initially functioned as catalytic components of ribozymes (RNA enzymes). nih.gov As proteins gradually took over catalytic roles, these RNA-based cofactors were retained, becoming the versatile redox agents we see in modern metabolism. gatech.edu The universal presence of flavins and their biosynthetic pathways across all domains of life further supports their ancient origins. mdpi.com

Advanced Methodologies in Flavin Research

Spectroscopic Techniques for Flavin Characterization

Spectroscopy is a cornerstone of flavin research, providing detailed insights into the structure and electronic properties of molecules like Riboflavin (B1680620) 5'-pyrophosphate.

UV-Vis Spectrometry and Fluorimetry

UV-Visible (UV-Vis) spectrometry and fluorimetry are fundamental techniques for the identification and quantification of flavins due to their distinct light-absorbing and emitting properties. The isoalloxazine ring system in flavins is responsible for their characteristic yellow color and intense fluorescence.

UV-Vis spectra of flavins typically exhibit multiple absorption maxima. For instance, riboflavin and its derivatives show characteristic peaks around 224 nm, 267 nm, 375 nm, and 444-446 nm. sielc.comfao.orgnih.gov The specific ratios of absorbance at different wavelengths, such as the A375/A267 and A444/A267 ratios, can be used for identification purposes. fao.org The molar absorptivity of riboflavin at 440 nm has been determined to be approximately 11,772.7 L mol⁻¹cm⁻¹ in a pH 5.03 citric acid buffer, highlighting the sensitivity of this method. unomaha.edu

Fluorimetry offers even greater sensitivity for detecting flavins. These compounds typically absorb light in the blue region of the spectrum and emit in the green-yellow region. The maximum excitation and emission wavelengths for riboflavin are around 448-450 nm and 525-530 nm, respectively. nih.govmdpi.comglsciences.com The fluorescence of flavins can be quenched upon binding to proteins, a phenomenon that can be exploited to study these interactions.

Table 1: Spectroscopic Properties of Riboflavin and its Derivatives

| Compound | Absorption Maxima (λ_max, nm) | Excitation Maxima (λ_ex, nm) | Emission Maxima (λ_em, nm) |

|---|---|---|---|

| Riboflavin | 224, 268, 372, 446 sielc.comnih.gov | ~448 nih.gov | ~528 nih.gov |

| Riboflavin 5'-phosphate | 224, 268 saspublishers.com | ~450 matec-conferences.org | ~525 matec-conferences.org |

| Flavin Adenine (B156593) Dinucleotide (FAD) | ~450 nih.gov | ~445 glsciences.com | ~530 glsciences.com |

Note: Specific maxima can vary slightly depending on solvent and pH conditions.

Magnetic Resonance Spectroscopy for Compound Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of flavin compounds. Both ¹H NMR (proton NMR) and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectra of riboflavin, characteristic signals include those from the methyl groups on the isoalloxazine ring (around δ 2.30 and 2.40 ppm) and aromatic protons (around δ 7.77 and 7.79 ppm). nih.govmdpi.com The protons of the ribityl side chain also produce a complex set of signals that can be used for structural confirmation. chemicalbook.com Spiking a sample with a known riboflavin standard and observing the resulting ¹H NMR spectrum is a common method to confirm the compound's identity. nih.gov

Chromatographic Separation and Analysis of Flavin Compounds

Chromatography is indispensable for isolating and quantifying Riboflavin 5'-pyrophosphate and other flavins from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and analysis of flavins. researchgate.net Reversed-phase (RP) HPLC, often using a C18 column, is the standard method. nih.govnih.gov

A typical HPLC setup involves a gradient or isocratic elution with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile or methanol. nih.govresearchgate.net Detection is commonly achieved using fluorescence detectors, which offer high sensitivity and selectivity, or UV-Vis/diode-array detectors (DAD) set to one of the flavin absorption maxima (e.g., 266 nm or 445 nm). glsciences.comsaspublishers.comnih.gov This method allows for the simultaneous quantification of riboflavin, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD) in various samples, including beverages, plasma, and urine. nih.govnih.gov The retention times for FAD, FMN, and riboflavin are distinct, allowing for their clear separation and quantification. researchgate.net

Table 2: Example HPLC Conditions for Flavin Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) glsciences.com |

| Mobile Phase A | 0.01M Sodium Dihydrogen Phosphate (pH 5.5) glsciences.com |

| Mobile Phase B | Methanol glsciences.com |

| Elution | Isocratic (e.g., 35% B) or Gradient glsciences.comnih.gov |

| Flow Rate | 0.6 - 1.0 mL/min glsciences.comnih.gov |

| Detection | Fluorescence (Ex: 445 nm, Em: 530 nm) glsciences.com |

| Injection Volume | 20 µL glsciences.comnih.gov |

Thin Layer Chromatography (TLC) in Flavin Analysis

Thin Layer Chromatography (TLC) is a simpler, cost-effective method used for the qualitative analysis and separation of flavin compounds. nih.gov It is particularly useful for monitoring reactions or for rapid screening. In TLC, a stationary phase (like silica gel) is coated on a plate, and a solvent system acts as the mobile phase. The different flavins (riboflavin, FMN, FAD) migrate at different rates depending on their polarity and interaction with the stationary and mobile phases, resulting in distinct spots. researchgate.net These spots can be visualized under UV light, where they appear fluorescent, allowing for their identification by comparison with standards. researchgate.netresearchgate.net

Calorimetric Methods for Protein-Ligand Interaction Studies

Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), provide a direct measurement of the thermodynamics of binding events, such as the interaction of flavin cofactors with their apo-proteins. news-medical.netnih.gov

ITC measures the heat released or absorbed during the binding of a ligand (e.g., FMN or FAD) to a macromolecule. malvernpanalytical.com This technique allows for the determination of key thermodynamic parameters in a single experiment, including the binding affinity (dissociation constant, K_d), stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.govunivr.it From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

For example, ITC has been used to assess the interaction between human riboflavin kinase and pyridoxine-5'-phosphate oxidase, a potential FMN client. nih.gov The study revealed a dissociation constant in the micromolar range, indicative of a transient interaction suitable for cofactor delivery. nih.gov By performing ITC experiments at different temperatures, the heat capacity change (ΔCp) of binding can also be determined, offering deeper insights into the structural and hydration changes that occur upon complex formation. umich.edu

Table 3: Thermodynamic Parameters of a Protein-Flavin Interaction Measured by ITC

| Interaction | K_d (µM) | ΔH (kcal/mol) | ΔG (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |

|---|---|---|---|---|---|

| aPNPOx:hRFK | 0.9 ± 0.1 | 89 ± 1 | -8.2 ± 0.3 | -97 ± 2 | ~1 |

Data from the interaction between apo-pyridoxine-5'-phosphate oxidase (aPNPOx) and holo-riboflavin kinase (hRFK). Source: nih.gov

Isothermal Titration Calorimetry (ITC) in Flavin-Protein Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the quantitative analysis of interactions between macromolecules, such as the binding of flavin cofactors to their respective apoproteins. This method directly measures the heat change that occurs upon the binding of a ligand (in this case, a flavin) to a protein, providing a complete thermodynamic profile of the interaction in a single experiment. nih.gov The principle of ITC involves the incremental titration of a ligand solution into a sample cell containing the protein solution at a constant temperature. whiterose.ac.ukiitkgp.ac.in The heat released or absorbed during the binding event is detected by sensitive calorimeters. youtube.com

The direct output of an ITC experiment is a plot of heat change per injection as a function of the molar ratio of ligand to protein. Fitting this data to a suitable binding model yields key thermodynamic parameters that govern the interaction:

Binding Affinity (Ka) or its reciprocal, the Dissociation Constant (Kd) : These values quantify the strength of the interaction.

Enthalpy Change (ΔH) : This represents the heat released (exothermic) or absorbed (endothermic) upon binding, reflecting the changes in bonding energies. nih.gov

Stoichiometry (n) : This indicates the number of ligand molecules that bind to a single protein molecule.

From these directly measured parameters, the Gibbs Free Energy Change (ΔG) and the Entropy Change (ΔS) can be calculated using the following equation:

ΔG = -RT ln(Ka) = ΔH - TΔS

where R is the universal gas constant and T is the absolute temperature. whiterose.ac.uk The Gibbs free energy change provides information about the spontaneity of the binding process, while the entropy change reflects the change in disorder of the system upon binding, including contributions from conformational changes and the displacement of water molecules. tainstruments.com

The thermodynamic signature obtained from ITC offers deep insights into the driving forces of flavin-protein recognition. For instance, a binding event may be enthalpically driven, characterized by favorable hydrogen bonding and van der Waals interactions, or entropically driven, often due to the hydrophobic effect where water molecules are released from the binding interface. nih.gov It is important to note that the observed enthalpy can be influenced by linked protonation events, and experiments using buffers with different ionization enthalpies can be used to determine the intrinsic thermodynamic parameters of binding. whiterose.ac.uk

Table 1: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry

| Parameter | Symbol | Description | Information Provided |

| Binding Affinity | Ka | The equilibrium constant for the association of a ligand and a protein. | Strength of the binding interaction. |

| Dissociation Constant | Kd | The reciprocal of the binding affinity (1/Ka). | Concentration of ligand at which half of the protein binding sites are occupied. |

| Enthalpy Change | ΔH | The heat absorbed or released during the binding event. | Insight into the changes in hydrogen bonds and van der Waals forces. |

| Entropy Change | ΔS | The change in the degree of disorder of the system upon binding. | Information on hydrophobic interactions and conformational changes. |

| Gibbs Free Energy Change | ΔG | A measure of the spontaneity of the binding process. | The overall stability of the protein-ligand complex. |

| Stoichiometry | n | The molar ratio of ligand to protein in the final complex. | The number of binding sites on the protein for the ligand. |

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques have become indispensable tools in flavin research, providing detailed insights into the structural and mechanistic aspects of flavin-protein interactions and the enzymes involved in flavin metabolic pathways. nih.govresearchgate.net

Prediction of Protein-Flavin Binding Modes

Computational methods are employed to predict how flavin cofactors, such as Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), bind to their target proteins. nih.gov Molecular docking is a primary technique used for this purpose. It involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Scoring functions are then used to estimate the binding affinity and rank the different binding poses. researchgate.net

These predictions are crucial for understanding the specific interactions, such as hydrogen bonds and aromatic stacking, that stabilize the flavin within the active site. nih.gov For instance, computational models can identify key amino acid residues that are critical for cofactor recognition and positioning. mdpi.com More advanced techniques, such as molecular dynamics (MD) simulations, can be used to study the dynamic behavior of the flavin-protein complex over time, providing insights into conformational changes that may occur upon binding and during the catalytic cycle. mdpi.com Quantum mechanics/molecular mechanics (QM/MM) methods can offer even greater detail by treating the flavin cofactor and the immediate active site residues with quantum mechanics, allowing for the study of electronic rearrangements during enzymatic reactions. mdpi.com

Structural Studies of Flavin Pathway Enzymes

Computational modeling plays a significant role in elucidating the three-dimensional structures of enzymes involved in the flavin biosynthesis pathway. nih.gov When experimental structures from techniques like X-ray crystallography are unavailable, homology modeling can be used to build a theoretical model of the enzyme based on the known structure of a related protein. warwick.ac.uk

These structural models are invaluable for understanding the enzyme's mechanism of action. researchgate.net For example, they can be used to identify the active site, map the substrate binding pocket, and propose catalytic mechanisms. nih.gov Computational approaches can also be used to study protein dynamics and how they relate to function. Techniques like MD simulations can reveal how the enzyme's structure fluctuates and how these movements might be coupled to substrate binding and catalysis. nih.gov This information is critical for efforts aimed at engineering these enzymes for improved properties.

Genetic Engineering and Metabolic Engineering Approaches for Flavin Production

Genetic and metabolic engineering have revolutionized the production of riboflavin, shifting the industrial process from chemical synthesis to more sustainable and economical microbial fermentation. nih.govmdpi.com Microorganisms such as Bacillus subtilis and Escherichia coli are commonly engineered to overproduce this essential vitamin. mdpi.comfrontiersin.org

Optimization of Microbial Flavin Production

Metabolic engineering strategies for enhancing riboflavin production focus on increasing the metabolic flux towards its biosynthetic precursors, Guanosine (B1672433) Triphosphate (GTP) and Ribulose 5-phosphate (Ru5P). frontiersin.orgnih.gov A common approach is the overexpression of key enzymes in the pentose (B10789219) phosphate pathway and the purine (B94841) biosynthesis pathway to increase the supply of these precursors. frontiersin.org For example, overexpressing the gene zwf, which encodes glucose-6-phosphate dehydrogenase, can enhance the carbon flow through the pentose phosphate pathway, thereby increasing the availability of Ru5P. frontiersin.org

Furthermore, competing metabolic pathways that drain the precursor pools are often downregulated or knocked out. For instance, inactivating genes involved in the purine salvage pathway can prevent the degradation of GTP and channel it towards riboflavin synthesis. mdpi.com Optimization of fermentation conditions, including media composition and process parameters, is also crucial for maximizing the yield and productivity of the engineered strains. nih.govnih.gov

Gene Overexpression and Mutation Strategies

A cornerstone of metabolic engineering for riboflavin overproduction is the targeted overexpression of genes within the riboflavin biosynthetic operon (rib operon). engineering.org.cn This operon typically contains the genes encoding the enzymes directly responsible for converting GTP and Ru5P to riboflavin. researchgate.net By placing these genes under the control of strong, constitutive promoters, their expression levels can be significantly increased, thereby removing potential bottlenecks in the pathway. researchgate.net

In addition to overexpression, targeted mutations are introduced to deregulate the pathway. The native riboflavin biosynthesis pathway is often subject to feedback inhibition, where high concentrations of flavins can inhibit the activity of key enzymes or repress the expression of the rib operon through mechanisms like FMN-binding riboswitches. frontiersin.org Deleting these regulatory elements or introducing mutations in the enzymes that make them resistant to feedback inhibition are effective strategies to ensure sustained high-level production of riboflavin. frontiersin.orgmdpi.com Combining multiple copies of a modified rib operon with mutations that deregulate the purine pathway has led to strains capable of producing commercially attractive levels of riboflavin. researchgate.net

**Table 2: Examples of Genetic Engineering Strategies for Enhanced Riboflavin Production in *E. coli***

| Strain | Genetic Modification | Riboflavin Titer (mg/L) | Fold Increase |

| R1 | Overexpression of ribA, ribB, ribC, ribD, ribE | 182.65 | - |

| R2 | R1 with overexpression of zwf | 319.01 | 1.75 |

| R4 | R2 with deletion of FMN riboswitch | 437.58 | 2.40 |

| R4 (Fed-batch) | Optimized fermentation of R4 | 1574.60 | 8.62 |

| Data sourced from a study on enhancing riboflavin biosynthesis in recombinant Escherichia coli BL21. frontiersin.org |

Q & A

Q. What is the enzymatic pathway for Riboflavin 5'-pyrophosphate (FMN/FAD) biosynthesis, and how do prokaryotic and eukaryotic systems differ?

- Methodological Answer : this compound derivatives (FMN/FAD) are synthesized via sequential phosphorylation and adenylation of riboflavin. In prokaryotes, GTP cyclohydrolase II (gch2/ribA) initiates the pathway by converting GTP to 2,5-diamino-6-ribosyl-amino-4(3H)-pyrimidinedione 5'-phosphate (DARPP), releasing formate and pyrophosphate . Eukaryotes lack a functional gch2 homolog, relying instead on dietary riboflavin uptake. Subsequent steps involve riboflavin kinase (phosphorylating riboflavin to FMN) and FAD synthase (adenylating FMN to FAD) . Comparative studies require isotopic labeling (e.g., ¹³C) to track precursor incorporation and enzymatic assays to validate species-specific activity .

Q. How do researchers detect and quantify this compound in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is standard due to riboflavin's inherent fluorescence. For structural confirmation, tandem mass spectrometry (LC-MS/MS) identifies FMN/FAD via fragmentation patterns. Redox activity assays (e.g., using NADPH-dependent flavin reductases) quantify functional cofactor levels. Researchers must account for light sensitivity by conducting experiments under dark conditions .

Q. What role does this compound play in flavoenzyme catalysis?

- Methodological Answer : FMN/FAD act as redox cofactors in oxidoreductases, transferring one or two electrons via their isoalloxazine ring. Experimental validation involves:

- Kinetic assays : Measuring enzyme activity with/without FMN/FAD supplementation.

- Spectroscopy : Monitoring absorbance changes at 450 nm (flavin-specific peaks) during redox reactions.

- Structural analysis : X-ray crystallography or cryo-EM to resolve cofactor-binding motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound biosynthesis data across species?

- Methodological Answer : Discrepancies often arise from species-specific enzyme promiscuity or pathway regulation. Strategies include: